molecular formula C13H16N2O B2487920 N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide CAS No. 126336-83-2

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Cat. No.: B2487920
CAS No.: 126336-83-2
M. Wt: 216.284
InChI Key: CVLVHVYKGMOCDB-UHFFFAOYSA-N
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Description

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol It is known for its unique structure, which includes a benzamide group attached to a tetrahydro-2H-azepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide typically involves the reaction of benzoyl chloride with 3,4,5,6-tetrahydro-2H-azepin-7-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzoic acid, while reduction may produce N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzylamine .

Scientific Research Applications

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and signaling pathways involved in inflammation and pain .

Comparison with Similar Compounds

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-14-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLVHVYKGMOCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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